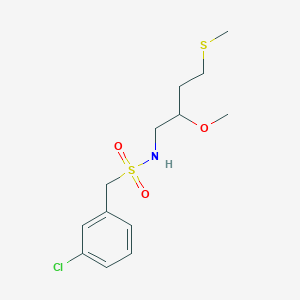
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide works by selectively inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many cancer cells and plays a key role in tumor growth and survival. By inhibiting glutaminase, 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide can effectively starve cancer cells of the glutamine they need to survive, leading to tumor cell death.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been shown to have significant biochemical and physiological effects in cancer cells. Studies have demonstrated that 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide can effectively inhibit glutaminase activity, leading to a decrease in intracellular glutamate levels and an increase in intracellular glutamine levels. This can result in a decrease in cell proliferation and an increase in cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in cancer cells. However, one limitation is that it may not be effective in all types of cancer cells, as some cells may have alternative metabolic pathways for obtaining glutamine.
Orientations Futures
There are several future directions for research on 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide. One area of focus is the development of combination therapies that can enhance the efficacy of 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide in cancer treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide treatment. Additionally, further research is needed to understand the potential side effects of 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide and how they can be minimized.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide involves a multi-step process that includes the reaction of 3-chlorophenyl isocyanate with 2-methoxy-4-methylsulfanylbutylamine, followed by the addition of methanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide in its pure form.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been the focus of numerous scientific studies due to its potential therapeutic applications in cancer treatment. The molecule has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells and plays a key role in tumor growth and survival. By inhibiting glutaminase, 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide can effectively starve cancer cells of the glutamine they need to survive, leading to tumor cell death.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S2/c1-18-13(6-7-19-2)9-15-20(16,17)10-11-4-3-5-12(14)8-11/h3-5,8,13,15H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYHHOOAUVNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)
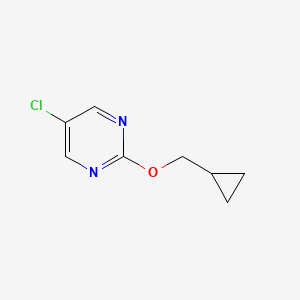
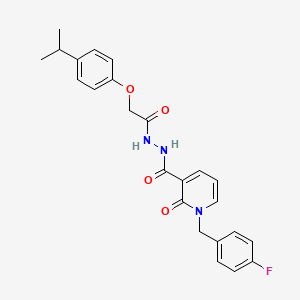
![4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2454934.png)

![N-[(2-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2454937.png)


![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)
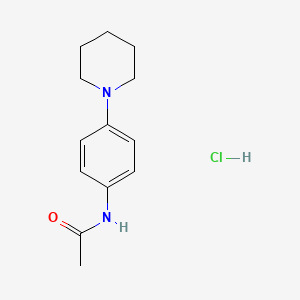
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)
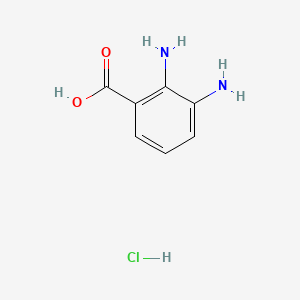
![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)
